molecular formula C7H2Cl3N3 B13020232 2,3,5-Trichloropyrido[3,4-b]pyrazine

2,3,5-Trichloropyrido[3,4-b]pyrazine

Cat. No.: B13020232
M. Wt: 234.5 g/mol
InChI Key: UNLMNEIZTURROA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trichloropyrido[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of catalytic palladium (II) acetate as a transition metal source, Xantphos as a ligand, and sodium tert-butoxide as a base in toluene . Another approach involves the cyclization of pyrrole and pyrazine rings through cycloaddition and direct C-H arylation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trichloropyrido[3,4-b]pyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyridopyrazines .

Mechanism of Action

The mechanism of action of 2,3,5-Trichloropyrido[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby affecting various biological processes. the exact mechanisms and molecular targets are not fully understood and require further research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5-Trichloropyrido[3,4-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trichloro substitution enhances its reactivity and potential for various applications compared to its analogs .

Properties

Molecular Formula

C7H2Cl3N3

Molecular Weight

234.5 g/mol

IUPAC Name

2,3,5-trichloropyrido[3,4-b]pyrazine

InChI

InChI=1S/C7H2Cl3N3/c8-5-4-3(1-2-11-5)12-6(9)7(10)13-4/h1-2H

InChI Key

UNLMNEIZTURROA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1N=C(C(=N2)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.